1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine 1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18339263
InChI: InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3
SMILES:
Molecular Formula: C15H19BrFNO2
Molecular Weight: 344.22 g/mol

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine

CAS No.:

Cat. No.: VC18339263

Molecular Formula: C15H19BrFNO2

Molecular Weight: 344.22 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine -

Specification

Molecular Formula C15H19BrFNO2
Molecular Weight 344.22 g/mol
IUPAC Name tert-butyl 3-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3
Standard InChI Key TXAKRFQHJKSWAA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)Br)F

Introduction

Overview

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is a specialized organic compound widely utilized as a synthetic intermediate in pharmaceutical and medicinal chemistry. Its structural features—a pyrrolidine core, a tert-butoxycarbonyl (Boc) protecting group, and a 4-bromo-3-fluorophenyl substituent—make it valuable for designing biologically active molecules. This report synthesizes data from diverse sources to provide a detailed examination of its properties, synthesis, applications, and safety profile.

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: tert-Butyl 3-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate

  • Molecular Formula: C₁₅H₁₉BrFNO₂

  • Molecular Weight: 344.22 g/mol

  • SMILES: CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)Br)F

  • InChIKey: VANLVLLFHOHRGW-UHFFFAOYSA-N

The compound comprises a five-membered pyrrolidine ring substituted at the 3-position with a 4-bromo-3-fluorophenyl group. The Boc group at the 1-position enhances stability during synthetic workflows .

Physicochemical Properties

PropertyValueSource
Boiling PointNot available
LogP (Partition Coeff.)~3.34 (estimated)
Hazard Class6.1 (Toxic if swallowed)
Storage RecommendationsCool, dry conditions

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrrolidine Ring Formation: Cyclization of appropriate amines or aziridines .

  • Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate under basic conditions .

  • Aryl Substitution: Suzuki coupling or nucleophilic aromatic substitution to attach the 4-bromo-3-fluorophenyl moiety .

Example Protocol :

  • React pyrrolidine with Boc anhydride in dichloromethane and triethylamine.

  • Brominate and fluorinate the phenyl ring via electrophilic substitution.

  • Purify via column chromatography (hexane/ethyl acetate).

Key Reactions

  • Deprotection: Acidic removal of the Boc group (e.g., trifluoroacetic acid) yields the free amine for further functionalization .

  • Cross-Coupling: The bromine atom enables Suzuki-Miyaura reactions for aryl-aryl bond formation .

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Kinase Inhibitors: Bromine and fluorine enhance binding to hydrophobic pockets .

  • Serotonin Receptor Modulators: Pyrrolidine scaffolds are common in CNS-targeted drugs .

  • PROTACs: The Boc group aids in controlled assembly of bifunctional degraders .

Case Study: Anticancer Agents

In a 2017 study, a derivative demonstrated potent MDM2 inhibition (IC₅₀ = 0.2 nM) by stabilizing tumor suppressor p53. The fluorophenyl group improved pharmacokinetics via enhanced metabolic stability .

Hazard StatementPrecautionary Measure
H301 (Acute Tox.)Avoid ingestion (use PPE)
H319 (Eye Irrit.)Wear safety goggles

Comparison with Analogous Compounds

CompoundKey DifferencesApplications
1-Boc-3-(3-bromo-5-fluorophenyl)pyrrolidineSubstituent positionAntibacterial agents
1-Boc-3-(4-chlorophenyl)pyrrolidineHalogen type (Cl vs. Br)Catalysis studies

Future Directions

  • Optimized Synthetic Routes: Develop greener methodologies (e.g., microwave-assisted synthesis) .

  • Targeted Drug Discovery: Explore applications in neurodegenerative diseases and immuno-oncology .

  • Safety Profiling: Conduct in vitro toxicity assays to refine handling protocols .

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